molecular formula C18H24N4O B6472904 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2640889-26-3

3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B6472904
CAS No.: 2640889-26-3
M. Wt: 312.4 g/mol
InChI Key: BBYYPRJJNOAVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic compound that is oil-soluble . It has been used in sunscreen to absorb ultraviolet rays . It is a broad-spectrum (wide-band) ultraviolet absorber with extremely high light stability . It can absorb UVB to UVA, and its absorption peaks are located at wavelengths of 310 and 340 nanometers .


Synthesis Analysis

The compound has been synthesized as part of a study aiming to develop acetylcholinesterase inhibitor compounds . The compounds synthesized in the study bore 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The structures of the synthesized N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were elucidated .


Chemical Reactions Analysis

The compound has been studied for its inhibitory effects on acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . The compound with the best AChE activity was found to show competitive inhibition .

Properties

IUPAC Name

3-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-15-3-8-18(20-19-15)22-13-11-21(12-14-22)10-9-16-4-6-17(23-2)7-5-16/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYYPRJJNOAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.